Cas no 26839-76-9 ((R)-Timolol)

(R)-Timolol is a selective β1-adrenergic receptor antagonist, primarily used in the treatment of glaucoma and ocular hypertension. Its enantiomeric purity ensures high pharmacological specificity, minimizing off-target effects. The compound exhibits potent intraocular pressure-lowering activity by reducing aqueous humor production. (R)-Timolol's chiral structure contributes to its enhanced binding affinity and metabolic stability compared to racemic mixtures. It is commonly formulated as an ophthalmic solution for localized action, ensuring minimal systemic absorption. The product is characterized by its consistent purity (>98%) and compliance with pharmacopeial standards, making it suitable for clinical and research applications. Its well-documented efficacy and safety profile support its use in long-term ocular therapy.
(R)-Timolol structure
(R)-Timolol structure
Product Name:(R)-Timolol
CAS No:26839-76-9
MF:C13H24N4O3S
MW:316.419661521912
CID:268662
PubChem ID:168613
Update Time:2025-07-22

(R)-Timolol Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-,(2R)-
    • (R)-TIMOLOL
    • R-(+)-1-tert-butylamino-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol
    • (+)-1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol
    • (2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol
    • 1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)-2-propanol
    • 2-Propanol, 1-(tert-butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)-
    • (+)-timolol
    • (2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
    • 2BG20ZUO2E
    • (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
    • Timolol, (+)-
    • d-Timolol
    • R-Timolol
    • Spectrum_000192
    • (R)-(+)-Timolol
    • Spectrum2_001334
    • Spectrum3_001366
    • Spectrum4_001164
    • Spectrum5_000582
    • BSPBio_002892
    • KBioGR_001767
    • KBioS
    • DTXSID801318141
    • SCHEMBL222970
    • NINDS_000178
    • L-714465
    • DivK1c_000178
    • CHEMBL1744069
    • BRD-K30421593-050-03-1
    • KBio2_003240
    • CHEBI:39466
    • UNII-2BG20ZUO2E
    • TIMOLOL ANHYDROUS, (R)-
    • BRD-K30421593-050-02-3
    • SBI-0051535.P003
    • AB00053554_02
    • (2R)-1-((1,1-DIMETHYLETHYL)AMINO)-3-((4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL)OXY)PROPAN-2-OL
    • 26839-76-9
    • KBioSS_000672
    • (2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1, 2, 5-thiadiazol-3-yl)oxy]propan-2-ol
    • KBio1_000178
    • IDI1_000178
    • KBio2_000672
    • 2-PROPANOL, 1-((1,1-DIMETHYLETHYL)AMINO)-3-((4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL)OXY)-, (2R)-
    • Q27120254
    • EINECS 248-033-1
    • KBio2_005808
    • SPBio_001487
    • KBio3_002112
    • BLJRIMJGRPQVNF-SNVBAGLBSA-N
    • EN300-6492953
    • AKOS030254981
    • TIMOLOL, (R)-
    • NCGC00178405-01
    • L 714465
    • TIMOLOL MALEATE IMPURITY A [EP IMPURITY]
    • (R)-Timolol
    • Inchi: 1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m1/s1
    • InChI Key: BLJRIMJGRPQVNF-SNVBAGLBSA-N
    • SMILES: S1N=C(C(=N1)N1CCOCC1)OC[C@@H](CNC(C)(C)C)O

Computed Properties

  • Exact Mass: 316.15712
  • Monoisotopic Mass: 316.15691181 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 108
  • Molecular Weight: 316.42

Experimental Properties

  • PSA: 79.74

(R)-Timolol Pricemore >>

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(R)-Timolol Related Literature

Additional information on (R)-Timolol

Comprehensive Guide to (R)-Timolol (CAS No. 26839-76-9): Properties, Applications, and Market Insights

(R)-Timolol (CAS No. 26839-76-9) is a stereoisomer of the widely used beta-adrenergic receptor blocker, Timolol. This enantiomer is of significant interest in pharmaceutical research due to its distinct pharmacological properties. As a chiral compound, (R)-Timolol exhibits unique interactions with biological systems, making it a valuable candidate for targeted therapies. The compound is particularly noted for its potential in treating ocular hypertension and glaucoma, conditions that are increasingly prevalent in aging populations worldwide.

The chemical structure of (R)-Timolol features a secondary amine and a morpholine ring, contributing to its lipophilic properties and ability to cross biological membranes. This characteristic enhances its bioavailability and makes it suitable for various drug delivery systems. Researchers are particularly interested in how the R-configuration affects the compound's binding affinity to beta-adrenergic receptors compared to its S-isomer counterpart.

In recent years, the demand for enantiopure pharmaceuticals like (R)-Timolol has grown significantly. This trend aligns with current pharmaceutical industry priorities focusing on precision medicine and personalized therapies. The compound's potential applications extend beyond its traditional use in ophthalmology, with ongoing research exploring its efficacy in cardiovascular conditions and migraine prophylaxis.

The synthesis of (R)-Timolol typically involves asymmetric synthesis techniques or chiral resolution methods. These processes are crucial for obtaining the compound in high enantiomeric purity, a requirement for pharmaceutical applications. The development of more efficient synthetic routes for (R)-Timolol remains an active area of research in medicinal chemistry.

From a market perspective, the global demand for (R)-Timolol is expected to grow steadily, driven by increasing awareness of ocular health and the rising prevalence of age-related eye disorders. Pharmaceutical companies are investing in research to develop novel formulations of (R)-Timolol, including sustained-release delivery systems that improve patient compliance.

Quality control of (R)-Timolol involves rigorous analytical methods such as chiral HPLC to ensure enantiomeric purity. The compound's stability profile is another critical factor in formulation development, with studies focusing on optimal storage conditions to maintain its pharmacological activity.

Current research trends related to (R)-Timolol include investigations into its neuroprotective effects and potential applications in central nervous system disorders. These studies are particularly relevant given the growing interest in repurposing existing drugs for new therapeutic indications.

For researchers and pharmaceutical professionals seeking information about (R)-Timolol, common search queries include "(R)-Timolol synthesis," "Timolol enantiomers comparison," and "ocular drug delivery systems." These topics reflect the compound's importance in both academic research and industrial applications.

The regulatory status of (R)-Timolol varies by region, with many countries requiring specific documentation for its use in pharmaceutical products. Manufacturers and distributors must comply with Good Manufacturing Practices (GMP) to ensure product quality and safety.

Looking ahead, the development of (R)-Timolol analogs with improved selectivity and reduced side effects represents a promising direction in drug discovery. These efforts align with the pharmaceutical industry's focus on developing next-generation beta-blockers with enhanced therapeutic profiles.

In conclusion, (R)-Timolol (CAS No. 26839-76-9) remains a compound of significant interest in pharmaceutical science. Its unique stereochemical properties, combined with established therapeutic applications and emerging research opportunities, ensure its continued relevance in both academic and industrial settings. As our understanding of chiral pharmacology deepens, the potential applications of (R)-Timolol are likely to expand further.

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